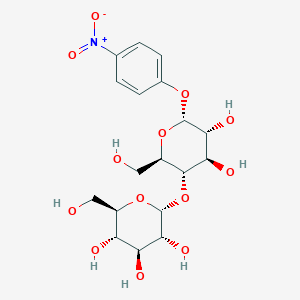

4-Nitrophenyl a-D-maltopyranoside

描述

4-Nitrophenyl a-D-maltopyranoside is a synthetic compound extensively used in biochemical and physiological research. It serves as a substrate for various glycosidases and glycosyltransferases, making it a valuable tool in enzyme activity studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl a-D-maltopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor under acidic or basic conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure high yield and specificity .

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the final product meets the required standards .

化学反应分析

Types of Reactions

4-Nitrophenyl a-D-maltopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar .

Common Reagents and Conditions

Hydrolysis: Catalyzed by glycosidases under mild conditions (pH 4.0 to 7.0).

Oxidation and Reduction: Less common but can be performed using specific oxidizing or reducing agents under controlled conditions.

Major Products

The major product of hydrolysis is 4-nitrophenol, which is often used as a chromogenic indicator in enzyme assays .

科学研究应用

4-Nitrophenyl a-D-maltopyranoside is widely used in:

Chemistry: As a substrate to study enzyme kinetics and inhibition.

Biology: To investigate the activity of glycosidases and glycosyltransferases.

Medicine: In diagnostic assays to detect enzyme deficiencies.

Industry: In the production of bioactive compounds and as a quality control reagent in enzyme preparations

作用机制

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This reaction releases 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. The molecular targets include various glycosidases, and the pathways involved are primarily related to carbohydrate metabolism .

相似化合物的比较

Similar Compounds

- 4-Nitrophenyl alpha-D-glucopyranoside

- 4-Nitrophenyl beta-D-galactopyranoside

- 4-Nitrophenyl alpha-D-maltopyranoside

Uniqueness

4-Nitrophenyl a-D-maltopyranoside is unique due to its dual glycosidic linkages, making it a versatile substrate for studying the activity of both alpha- and beta-glycosidases. This dual functionality is not commonly found in other similar compounds .

生物活性

4-Nitrophenyl α-D-maltopyranoside (pNP-α-D-maltopyranoside) is a synthetic glycoside widely used in biochemical research as a substrate for various enzymes, particularly glycosidases. This compound has garnered attention due to its unique structural properties and its role in enzymatic assays, particularly in the study of carbohydrate metabolism and enzyme kinetics.

Chemical Structure and Properties

The chemical formula of 4-nitrophenyl α-D-maltopyranoside is C${12}$H${15}$N$_{O}_8$. It consists of a maltopyranoside moiety linked to a 4-nitrophenyl group, which is responsible for its chromogenic properties. Upon hydrolysis, pNP-α-D-maltopyranoside releases 4-nitrophenol, a product that can be quantified spectrophotometrically at 405 nm, facilitating the measurement of enzyme activity.

The primary biological activity of pNP-α-D-maltopyranoside is its hydrolysis by glycosidases, particularly α-glucosidases. The enzyme catalyzes the cleavage of the glycosidic bond between the maltopyranoside and the 4-nitrophenyl group, resulting in the formation of maltose and free 4-nitrophenol. This reaction is influenced by factors such as pH, temperature, and enzyme concentration, making it a valuable tool for studying enzyme kinetics.

Applications in Research

- Enzyme Kinetics : pNP-α-D-maltopyranoside serves as an excellent substrate for determining kinetic parameters such as Michaelis-Menten constants, which provide insights into enzyme specificity and catalytic efficiency.

- Medical Research : Its application extends to understanding carbohydrate metabolism in conditions such as diabetes. By studying how this compound interacts with glycosidases, researchers can gain insights into potential therapeutic targets for managing blood glucose levels.

- Biochemical Assays : The compound is utilized in various assays due to its stability and low background interference compared to other methods relying on NADH formation.

Comparative Analysis of Related Compounds

The following table summarizes structural analogs of 4-nitrophenyl α-D-maltopyranoside and their respective enzyme specificity:

| Compound Name | Anomeric Configuration | Enzyme Specificity |

|---|---|---|

| 4-Nitrophenyl α-D-maltopyranoside | α | α-Glucosidases |

| 4-Nitrophenyl β-D-glucoside | β | β-Glucosidases |

| 4-Nitrophenyl α-D-glucoside | α | α-Glucosidases |

| p-Nitrophenyl β-D-laminarabioside | β | Laminarinase |

This table illustrates the specificity of pNP-α-D-maltopyranoside towards α-glucosidases, highlighting its utility in targeted enzymatic studies.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of pNP-α-D-maltopyranoside:

- Amylase Assays : A study by Lorentz (1983) evaluated the use of 4-nitrophenyl glucosides in amylase assays, noting advantages such as short lag phases and minimal interference from metabolites. The study emphasized that measurements using pNP substrates could yield results comparable to traditional glucose-producing methods while maintaining high sensitivity .

- Enzyme Inhibition Studies : Research has shown that compounds like acarbose can selectively inhibit α-amylase while having minimal effects on glucosidases when using pNP substrates. This specificity allows for more accurate assessments of enzymatic activity under various conditions .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938456 | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17400-77-0 | |

| Record name | 4-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。